molecular formula C19H23N3O4 B2369132 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049408-52-7

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2369132
CAS No.: 1049408-52-7
M. Wt: 357.41
InChI Key: ZYCMOOHUKLCGKQ-UHFFFAOYSA-N
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Description

“N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyrrole ring, a morpholine ring, and a dioxole ring . The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. These groups can participate in various intermolecular interactions, such as hydrogen bonding, which can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group could participate in acid-base reactions, the morpholine ring could undergo electrophilic aromatic substitution reactions, and the pyrrole ring could undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and rings could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel compounds including those derived from similar structural frameworks, such as morpholine derivatives, has been explored to develop potential pharmacological agents. For example, the synthesis of enaminones from cyclic beta-dicarbonyl precursors and their evaluation for anticonvulsant activity highlights the interest in compounds with similar structures to N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide (Edafiogho et al., 1992).
  • The crystal structures of related compounds, such as benzamide derivatives, have been determined to facilitate understanding of their potential interactions with biological targets, such as the AMPA receptor. This includes the synthesis of benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine and their anti-fatigue effects in mice (Wu et al., 2014).

Potential Pharmacological Activity

  • The design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents have been reported, demonstrating the pharmacological potential of morpholine derivatives (Sahin et al., 2012).
  • Another study focused on the synthesis, crystal structure, and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, indicating the broader interest in exploring the therapeutic potential of compounds with morpholino groups (Lu et al., 2017).
  • Research on heterocyclic carboxamides as potential antipsychotic agents includes the synthesis of analogues with different heterocyclic moieties, showing the importance of structural diversity in the development of new pharmacological compounds (Norman et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it is handled and used .

Future Directions

The future research directions for this compound could involve further studies to elucidate its chemical and biological properties, potential applications, and mechanisms of action .

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-21-6-2-3-15(21)16(22-7-9-24-10-8-22)12-20-19(23)14-4-5-17-18(11-14)26-13-25-17/h2-6,11,16H,7-10,12-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCMOOHUKLCGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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